Chloromethyl pivalate
Overview
Description
Chloromethyl pivalate is an organic compound with the molecular formula C6H11ClO2. It is a clear, colorless to slightly yellow liquid that is used primarily as an intermediate in the synthesis of various pharmaceutical ingredients . The compound is known for its reactivity and versatility in organic synthesis, particularly in acylation reactions.
Mechanism of Action
Target of Action
Chloromethyl pivalate is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients . It serves as a protecting reagent used for the N-protection of amines . It is also involved in the acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine .
Mode of Action
This compound reacts with the sodium salt of sulbactam to yield sulbactam pivoxil . It undergoes an acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to yield bis(pivaloyloxymethyl) PMEA . This indicates that this compound can participate in reactions that involve the formation of ester bonds, which is a common process in drug metabolism and bioconjugation.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug it is used to synthesize. For instance, when it reacts with the sodium salt of sulbactam, it yields sulbactam pivoxil , a prodrug of sulbactam, which is a β-lactamase inhibitor used in combination with antibiotics to overcome antibiotic resistance.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to take precautionary measures against static discharge . These precautions suggest that the compound’s stability and reactivity can be affected by environmental conditions such as temperature, ventilation, and the presence of ignition sources.
Biochemical Analysis
Biochemical Properties
Chloromethyl pivalate is involved in acylation reactions . For instance, it reacts with the sodium salt of sulbactam to yield sulbactam pivoxil . It also undergoes acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to yield bis(pivaloyloxymethyl) PMEA . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
This compound’s mechanism of action at the molecular level is primarily through its role in acylation reactions It can act as an acylating agent, facilitating the transfer of an acyl group to other molecules
Preparation Methods
Chloromethyl pivalate is typically synthesized through the reaction of pivaloyl chloride with paraformaldehyde in the presence of a catalyst such as zinc chloride. The reaction is carried out at elevated temperatures, around 80°C, for a couple of hours . The general reaction scheme is as follows:
Pivaloyl chloride+ParaformaldehydeZnCl2Chloromethyl pivalate
Chemical Reactions Analysis
Chloromethyl pivalate undergoes various types of chemical reactions, including:
Acylation Reactions: It reacts with nucleophiles such as amines and alcohols to form pivaloyloxymethyl derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield pivalic acid and formaldehyde.
Common reagents used in these reactions include sodium salts, amines, and alcohols. The major products formed depend on the specific nucleophile involved in the reaction.
Scientific Research Applications
Chloromethyl pivalate has several applications in scientific research, particularly in the fields of chemistry and pharmaceuticals:
Pharmaceutical Intermediate: It is used in the synthesis of active pharmaceutical ingredients, such as the pivaloyloxymethyl ester of ofloxacin, which acts as a prodrug.
Protecting Agent: The compound serves as a protecting reagent for the N-protection of amines, making it useful in the synthesis of sensitive nucleosides.
Organic Synthesis: It is employed in the synthesis of various organic compounds, including isoindoline-annulated, tricyclic sultam libraries via microwave-assisted, continuous-flow organic synthesis.
Comparison with Similar Compounds
Chloromethyl pivalate is similar to other acylating agents such as trimethylacetyl chloride and tert-butyl (chloro)diphenylsilane. it is unique in its ability to form pivaloyloxymethyl derivatives, which are useful in the synthesis of prodrugs and other pharmaceutical intermediates . Other similar compounds include:
- Trimethylacetyl chloride
- tert-Butyl (chloro)diphenylsilane
- 2-(Trimethylsilyl)ethoxymethyl chloride
These compounds share similar reactivity but differ in their specific applications and the types of derivatives they form.
Properties
IUPAC Name |
chloromethyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHYQCXXYLUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066445 | |
Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |
Record name | Chloromethyl pivalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12943 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18997-19-8 | |
Record name | Chloromethyl pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYL PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQU16YZ6MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.